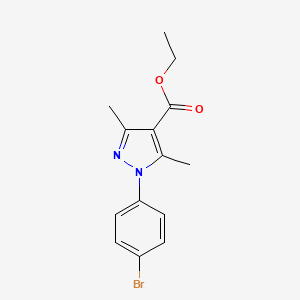

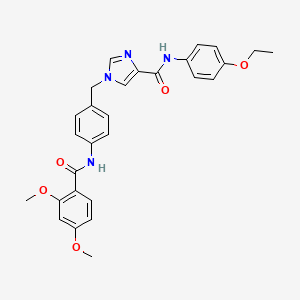

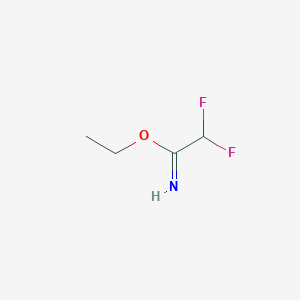

ethyl 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate

Descripción general

Descripción

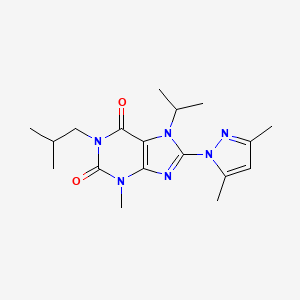

The compound “ethyl 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate” belongs to the class of organic compounds known as phenylpyrazoles . Phenylpyrazoles are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as “Ethyl 2-(4-bromophenyl)-1-cyclohexyl-1H-benzo[d]imidazole-5-carboxylate” have been synthesized via one-pot reductive cyclization methods .Aplicaciones Científicas De Investigación

- Thiazolopyrimidines, including ethyl 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate, have shown high inhibitory activity against tumor cell replication processes . Researchers are investigating their potential as antitumor agents due to their modifiable structure and promising pharmacological properties.

- The compound’s crystal structure was established using single-crystal X-ray diffraction (SCXRD). It contains a 4-bromophenyl fragment at C5 and plays a role in halogen-π interactions, leading to the formation of one-dimensional homochiral chains . Understanding these interactions contributes to supramolecular chemistry research.

- Indole derivatives, such as ethyl 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate, have been investigated for antiviral activity. For instance, related compounds showed inhibitory effects against influenza A and Coxsackie B4 viruses .

- Some indole derivatives exhibit anti-inflammatory and analgesic activities. While not directly related to the mentioned compound, it highlights the broader pharmacological relevance of indole-based structures .

- Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants. Although not the same compound, the presence of indole in both natural and synthetic molecules underscores its significance in plant biology .

- Ethyl 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate serves as a valuable scaffold for designing new drug candidates. Its synthetic potential allows for modifications to optimize ligand interactions with biotargets .

Antitumor and Anticancer Activity

Supramolecular Chemistry and Crystallography

Antiviral Properties

Anti-Inflammatory and Analgesic Potential

Plant Hormone Research

Synthetic Chemistry and Drug Development

Mecanismo De Acción

Safety and Hazards

Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. While a specific safety data sheet for this compound was not found, similar compounds like “1-(4-Bromophenyl)ethanol” have safety data sheets available that provide information on hazards, safe handling practices, and emergency procedures .

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 1-(4-bromophenyl)-3,5-dimethylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O2/c1-4-19-14(18)13-9(2)16-17(10(13)3)12-7-5-11(15)6-8-12/h5-8H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHVCXVCFVRQYKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1C)C2=CC=C(C=C2)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-benzoylbenzamide](/img/structure/B2711406.png)

![[4-[[[2-(Methoxy)ethyl]amino]sulfonyl]phenyl]boronic acid](/img/structure/B2711408.png)

![N-[(4-Fluoro-3-methylphenyl)methyl]-N-(1-morpholin-4-ylpropan-2-yl)prop-2-enamide](/img/structure/B2711410.png)

![9-benzyl-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2711411.png)

![2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2711414.png)

![4-methyl-2-phenyl-5-[1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl]-1,3-thiazole](/img/structure/B2711417.png)